Methanesulfonic acid;2-methylbutan-2-ol
Description
Properties
CAS No. |
61548-82-1 |
|---|---|
Molecular Formula |
C6H16O4S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
methanesulfonic acid;2-methylbutan-2-ol |
InChI |
InChI=1S/C5H12O.CH4O3S/c1-4-5(2,3)6;1-5(2,3)4/h6H,4H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
AMNNOCHFPMJHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Methanesulfonic Acid
Oxidation of Dimethyl Sulfide: One of the traditional methods involves the oxidation of dimethyl sulfide using oxygen from the air.
Electrochemical Synthesis: A novel method involves the direct sulfonation of methane in an electrochemical reactor without adding peroxide initiators.
2-Methylbutan-2-ol
Hydration of 2-Methyl-2-butene: This method involves the hydration of 2-methyl-2-butene in the presence of an acidic catalyst.
Favorskii Reaction: Another method involves the reaction of acetone with acetylene to form 2-methylbut-3-yn-2-ol, which is then hydrogenated using a Raney nickel catalyst to produce 2-methylbutan-2-ol.
Chemical Reactions Analysis
Methanesulfonic Acid
Oxidation: Methanesulfonic acid can undergo oxidation reactions to form methanesulfonyl radicals.
Substitution: It can participate in substitution reactions, particularly in the formation of methanesulfonates.
2-Methylbutan-2-ol
Scientific Research Applications
Methanesulfonic Acid
Green Chemistry: It is used as a reagent in green chemistry due to its strong acidity and non-oxidizing nature.
Electrochemical Applications: It is used in the electrodeposition of metals and in redox flow batteries.
Extractive Metallurgy: It is explored for use in lithium-ion battery recycling and metal recovery.
2-Methylbutan-2-ol
Solvent: It is used as a solvent in various chemical reactions.
Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Methanesulfonic Acid: : Methanesulfonic acid acts as a strong acid and can protonate various substrates, facilitating a range of chemical reactions. Its mechanism involves the donation of a proton (H⁺) to the substrate, which can lead to the formation of carbocations and subsequent reactions .
2-Methylbutan-2-ol: : The mechanism of action of 2-methylbutan-2-ol in its reactions often involves the formation of a carbocation intermediate. For example, in its reaction with hydrochloric acid, the hydroxyl group is protonated and leaves as water, forming a carbocation that is then attacked by a chloride ion to form tert-amyl chloride .
Comparison with Similar Compounds
Comparison of Methanesulfonic Acid with Similar Compounds
Key Competitors in Hydrometallurgy
MSA is compared to sulfuric acid (H₂SO₄), hydrochloric acid (HCl), nitric acid (HNO₃), and organic acids like acetic acid (CH₃COOH).
Table 1: Comparative Properties of MSA and Similar Acids
Advantages of MSA
- High Salt Solubility : Methanesulfonate salts (e.g., Pb(CH₃SO₃)₂) exhibit higher solubility than sulfates, reducing scaling issues in hydrometallurgy .
- Environmental Compliance : MSA meets REACH regulations, unlike alternatives like Cyanex 301 .
Limitations
Comparison of 2-Methylbutan-2-ol with Similar Alcohols
Tertiary Alcohols of Interest
2-Methylbutan-2-ol is compared to structurally related tertiary alcohols, such as 2-methylpropan-2-ol (tert-butanol) and 2-methylpentan-2-ol.
Table 2: Tertiary Alcohols and Key Characteristics
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